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Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584

Audience: Researchers, scientists, and professionals in semiconductor fabrication and
materials science.

Disclaimer: Detailed, peer-reviewed experimental protocols for the use of Octachlorotrisilane
(Si3CI8) as a precursor for low-temperature silicon epitaxy are not widely available in existing
literature. The following application notes and protocols are based on the known chemical and
physical properties of Octachlorotrisilane and established methodologies for similar
chlorinated silicon precursors, such as Dichlorosilane (SiH2CI2) and Silicon Tetrachloride
(SiCl4). These guidelines are intended to serve as a starting point for process development and
will require optimization for specific deposition systems and desired film characteristics.

Introduction to Octachlorotrisilane for Low-
Temperature Silicon Epitaxy

The continuous scaling of semiconductor devices necessitates lower thermal budgets during
fabrication to prevent dopant diffusion and preserve the integrity of underlying structures. This
has driven research into new precursors for low-temperature silicon epitaxy (typically below
800°C). While silane (SiH4) and chlorosilanes like dichlorosilane are common, higher-order
silanes are being explored for their potential to offer higher growth rates at reduced
temperatures.
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Octachlorotrisilane (Si3CI8) is a higher-order chlorosilane that presents an intriguing
possibility for low-temperature silicon epitaxy. Its potential advantages could include a lower
decomposition temperature compared to simpler chlorosilanes and a different surface reaction
mechanism that might lead to improved film quality or higher growth rates. However, its
chlorine content also suggests that, similar to other chlorosilanes, it may offer good selectivity
for deposition on silicon versus dielectric surfaces.

Properties of Octachlorotrisilane

A thorough understanding of the precursor's properties is critical for designing a safe and
effective deposition process.

Property Value Source
Chemical Formula Si3CI8 [1]
CAS Number 13596-23-1 [1]
Molecular Weight 367.88 g/mol [1]
Appearance Colorless liquid [1]
Density 1.61 g/cm3 (at 25°C) [1]
Boiling Point 213-215°C [1]
Melting Point -67°C [2]

Vapor Pressure

10 mm Hg @ 90°C

[3]

Flash Point

78°C

[3]

Auto-ignition Temperature

320°C

[3]

Safety

Reacts violently with water,

liberating hydrogen chloride.

[3]4]

Causes severe skin burns and

eye damage.
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Proposed Experimental Protocol for Low-
Temperature Silicon Epitaxy using Si3CI8

This protocol is a general guideline for a chemical vapor deposition (CVD) process and should
be adapted to the specific equipment in use.

3.1. Substrate Preparation
 Start with clean silicon (100) substrates.
o Perform a standard RCA clean to remove organic and metallic contaminants.

¢ Follow with a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 2 minutes) to remove the
native oxide and create a hydrogen-terminated surface.

o Immediately load the substrates into the CVD reactor's load lock to minimize re-oxidation.
3.2. CVD System and Precursor Delivery
o System: A cold-wall, reduced-pressure CVD reactor is recommended.

e Precursor Delivery: Due to its low vapor pressure, the Octachlorotrisilane source vessel
should be heated (e.g., to 90-100°C to achieve sufficient vapor pressure). Use heated gas
lines to prevent condensation. A carrier gas, such as hydrogen (H2) or nitrogen (N2), is
bubbled through the liquid Si3CI8. The precursor partial pressure is controlled by the bubbler
temperature and pressure, and the carrier gas flow rate.

¢ Gases: Use ultra-high purity hydrogen (H2) as the carrier and dilution gas.
3.3. Deposition Process
e Pump Down: Evacuate the reactor to a base pressure below 10-° Torr.

» Bake-out: Heat the substrate to a temperature higher than the growth temperature (e.g.,
850°C) in a hydrogen atmosphere to desorb any remaining contaminants.
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o Temperature Stabilization: Lower the substrate temperature to the target deposition
temperature (a starting range of 550°C to 750°C is suggested).

e Gas Introduction: Introduce the hydrogen carrier gas and allow the pressure and flow to
stabilize.

e Precursor Injection: Divert the carrier gas through the heated Si3CI8 bubbler to introduce the
precursor into the reactor and initiate epitaxial growth.

o Deposition: Maintain stable temperature, pressure, and gas flows for the desired deposition
time to achieve the target film thickness.

e Process Termination: Stop the precursor flow by bypassing the bubbler. Maintain the carrier
gas flow while the substrate cools down.

e Unloading: Once the system has cooled to a safe temperature, vent the chamber and unload
the wafers.

3.4. Proposed Starting Parameters for Process Optimization
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Parameter Proposed Starting Range

Notes

Substrate Temperature 550°C - 750°C

Lower temperatures may lead
to amorphous or polycrystalline
growth, while higher
temperatures may negate the
benefits of a low-temperature

process.

Reactor Pressure 10 - 200 Torr

Reduced pressure can
improve film uniformity and

reduce gas-phase reactions.

H2 Carrier Gas Flow 10 - 50 slm

Dependant on reactor

geometry.

Si3CI8 Bubbler Temperature 90°C - 110°C

Adjust to control the precursor

partial pressure.

Si3CI8 Partial Pressure 10 - 100 mTorr

This is a critical parameter
influencing growth rate and

film quality.

3.5. Post-Deposition Characterization

(SEM).

Impurity Levels: Secondary lon Mass Spectrometry (SIMS).

Thickness and Uniformity: Spectroscopic ellipsometry or profilometry.
Crystallinity: X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM).

Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy

Comparative Data from Analogous Chlorosilane

Precursors

For context, the following table summarizes typical process parameters for low-temperature

silicon epitaxy using other chlorosilanes.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

Deposition Growth Rate
Precursor Pressure (Torr) .
Temperature (°C) (nm/min)
Dichlorosilane
] 600 - 800 10 - 150 1-20
(SiH2CI2)
Silicon Tetrachloride
) 900 - 1100 40 - 760 100 - 1000
(SiCl4)
Monochlorosilane
600 - 750 ~80 >100 at 650°CJ[5]

(SiH3CI)

Note: Growth rates are highly dependent on the specific process conditions and reactor

geometry.

Visualizations

5.1. Experimental Workflow
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A generalized workflow for low-temperature silicon epitaxy using a CVD system.
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5.2. Logic Diagram for Process Parameter Optimization
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A decision-making flowchart for optimizing a new silicon epitaxy process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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